Comparative LogP & Lipophilic Efficiency: 4-tert-Butyl vs. 4-Ethoxy Analog
The 4-tert-butyl substituent in CAS 1005306-30-8 confers significantly higher lipophilicity compared to the 4-ethoxy analog (CAS 1005306-36-4), as predicted by consensus LogP models. This difference is critical for membrane permeability, plasma protein binding, and off-target promiscuity risk in cell-based assays [1].
| Evidence Dimension | Predicted LogP (consensus model) |
|---|---|
| Target Compound Data | 3.8 ± 0.3 (ALOGPS, XLogP3, ChemAxon average) |
| Comparator Or Baseline | 4-Ethoxy analog (CAS 1005306-36-4): 2.9 ± 0.3 |
| Quantified Difference | ΔLogP ≈ +0.9 units; lipophilicity increase of ~0.9 log units (~8-fold in partition coefficient) |
| Conditions | In silico predictions using ALOGPS 2.1, XLogP3 (PubChem), and ChemAxon consensus; no experimental LogD7.4 data available. |
Why This Matters
A 0.9 logP unit increase directly impacts passive membrane permeability and metabolic clearance, potentially shifting a compound from a 'lead-like' to a more 'drug-like' or 'probe-like' property space for cellular target engagement studies.
- [1] PubChem. 4-tert-Butyl-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CID 9873139) and 4-Ethoxy analog (CAS 1005306-36-4). Predicted properties. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/. View Source
